molecular formula C15H14O2 B026560 2-Methyl 4-benzyloxybenzaldehyde CAS No. 101093-56-5

2-Methyl 4-benzyloxybenzaldehyde

Cat. No. B026560
M. Wt: 226.27 g/mol
InChI Key: OGVPJBJWJCZBTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar substituted benzaldehydes involves multi-step processes such as palladium-catalyzed ortho-bromination and subsequent reactions (Dubost et al., 2011).
  • An alternative approach includes reactions such as oxidative Pd-catalysed cyclization/alkoxycarbonylation of alkynyl precursors (Bacchi et al., 2004).
  • Specifically, 4-benzyloxy-2-methoxybenzaldehyde was synthesized using O-alkylation and Vilsmeier-Hack reaction, indicating the versatility of synthesis methods for similar compounds (Lu Yong-zhong, 2011).

Molecular Structure Analysis

  • Molecular structure analysis of similar compounds, such as ortho-dimethoxybenzene derivatives, reveals significant changes in ring geometry influenced by substituent groups (Krygowski et al., 1998).
  • For 2-methylbenzaldehyde, a study on its conformations suggested preferences based on intramolecular interactions, which could be relevant for understanding the structure of 2-Methyl 4-benzyloxybenzaldehyde (Schaefer et al., 1980).

Chemical Reactions and Properties

  • Benzaldehyde derivatives, including those similar to 2-Methyl 4-benzyloxybenzaldehyde, often participate in complex chemical reactions forming various compounds and complexes (Prathima et al., 2010).

Physical Properties Analysis

  • Physical properties such as crystalline structure and intermolecular interactions of benzaldehyde derivatives have been extensively studied, providing insights into their solid-state behavior (Das et al., 2013).

Chemical Properties Analysis

  • The chemical properties of benzaldehyde derivatives, including reactivity and interaction with various chemical agents, are critical for their application in synthesis and material science. Studies on compounds like 2,4-dihydroxybenzaldehyde provide a foundation for understanding the reactivity of 2-Methyl 4-benzyloxybenzaldehyde (Hu et al., 1999).

Scientific Research Applications

  • Organic Synthesis and Drug Development:

    • It is used in the synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose, which is important in protecting the amino group on D-glucosamine (Cui Yun-qi, 2010).
    • Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid phase organic synthesis, providing high purity products (E. Swayze, 1997).
    • A synthesized chelating agent, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), shows potential for chelating Cd(II) ions with a flower-like nanorod structure (L. N. Suvarapu & S. Baek, 2015).
  • Biochemical Research:

    • Compounds derived from benzyloxybenzaldehyde, particularly compound 29, exhibit significant anticancer activity against HL-60 cells, influencing cell cycle progression and inducing apoptosis (Chin-Fen Lin et al., 2005).
    • 4-Benzyloxybenzaldehyde exhibits a considerable non-linear optical response, antioxidant property, and inhibition capability, and it shows significant binding with the microtubule-associated tau protein in the nervous system (V. Anbu et al., 2017).
  • Material Science and Catalysis:

    • Copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water at room temperature is efficient, leading to high yields and can be reused in subsequent reaction cycles (Jiang-Ping Wu et al., 2016).
    • Polymer-supported copper catalysts effectively convert phenols to hydroxybenzaldehydes and p-benzoquinones with dioxygen, with selectivity depending on reaction conditions and catalyst composition (K. Takaki et al., 2002).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a non-combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-methyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPJBJWJCZBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374913
Record name 2-Methyl 4-benzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl 4-benzyloxybenzaldehyde

CAS RN

101093-56-5
Record name 2-Methyl 4-benzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101093-56-5
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Synthesis routes and methods I

Procedure details

Dry N,N-dimethylformamide (34.2 ml, 444 mmol) was added dropwise with stirring and cooling under an argon atmosphere to phosphorous oxychloride (18.3 ml, 200 mmol) at such a rate that the temperature did not exceed 10° C. After 30 min stirring at 0° C., a solution of 1-benzyloxy-3-methyl-benzene (22 g, 111 mmol) in N,N-dimethylformamide (22 ml) was added dropwise within 30 min (for the preparation of 1-benzyloxy-3-methyl-benzene see: D. Bogdal, J. Pielichowski, A. Boron, Syn. Commun. 1998, 28, 3029-3039). The reaction mixture was stirred 30 min at ambient temperature and then continuously heated to 110° C. After 10 min at 110° C., the mixture was kept at 90° C. for 3.5 h, cooled to 10° C., neutralized with 25% aqueous sodium acetate, with cooling, and extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium bicarbonate and brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a brown oil which was purified by column chromatography (silica gel, hexane/AcOEt=19/1) to give 4.3 g (19 mmol, 17%) of the title compound as yellow solid.
Quantity
18.3 mL
Type
reactant
Reaction Step One
Quantity
22 g
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reactant
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22 mL
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solvent
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0 (± 1) mol
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Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
34.2 mL
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Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 0.70 g (3.07 mmol) of 4-benzyloxy-2-methylbenzyl alcohol, 2.67 g (30.7 mmol) of manganese dioxide, 0.5 ml of methanol and 20 ml of chloroform was stirred at room temperature for 11 hours. Then insoluble matters were filtered off and the filter-rate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 0.60 g of 4-benzyloxy-2-methylbenzaldehyde.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
catalyst
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Quantity
20 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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